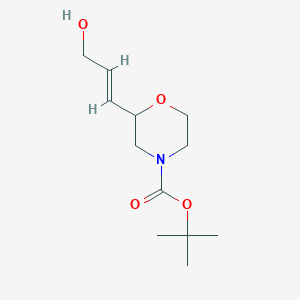
2-(fluorosulfonyl)-1H-imidazole-4-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid is a compound that has garnered significant interest in the fields of organic synthesis, chemical biology, and materials science. This compound is characterized by the presence of a fluorosulfonyl group, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid typically involves the introduction of the fluorosulfonyl group into the imidazole ring. One common method involves the use of fluorosulfonyl radicals, which can be generated from various precursors. These radicals can then react with imidazole derivatives under suitable conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of bench-stable redox-active fluorosulfonyl radical precursors, such as benzoimidazolium fluorosulfonate salts. These reagents offer a practical and efficient approach for large-scale synthesis, providing high yields and operational simplicity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the fluorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions include various sulfonyl derivatives, amine-substituted imidazoles, and thiol-substituted imidazoles, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid exerts its effects involves the interaction of the fluorosulfonyl group with various molecular targets. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity. The specific pathways involved depend on the context in which the compound is used, such as enzyme inhibition or chemical modification of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other fluorosulfonyl derivatives, such as:
Bis(fluorosulfonyl)imide (FSI): Known for its use in ionic liquids and as a reagent in organic synthesis.
Trifluoromethanesulfonate (triflate, TF): Widely used in organic synthesis as a leaving group and in the preparation of sulfonyl fluorides.
Bis(trifluoromethylsulfonyl)imide (TFSI): Commonly used in the preparation of ionic liquids and as a reagent in various chemical reactions.
Uniqueness
2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid is unique due to its specific structure, which combines the reactivity of the fluorosulfonyl group with the versatility of the imidazole ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industrial settings .
Eigenschaften
Molekularformel |
C4H3FN2O4S |
|---|---|
Molekulargewicht |
194.14 g/mol |
IUPAC-Name |
2-fluorosulfonyl-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C4H3FN2O4S/c5-12(10,11)4-6-1-2(7-4)3(8)9/h1H,(H,6,7)(H,8,9) |
InChI-Schlüssel |
ZYVGIZUJYRUQLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=N1)S(=O)(=O)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















